4-Methyl-pyridazine-3-carboxylic acid ethyl ester

Description

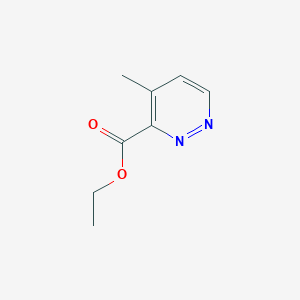

4-Methyl-pyridazine-3-carboxylic acid ethyl ester is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group at position 4 and an ethyl ester moiety at position 3. The ethyl ester group enhances lipophilicity, influencing solubility and interaction with biological targets .

Properties

IUPAC Name |

ethyl 4-methylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)4-5-9-10-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSUIHOZLHITCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-pyridazine-3-carboxylic acid ethyl ester typically involves the esterification of 4-Methyl-pyridazine-3-carboxylic acid. One common method is the reaction of 4-Methyl-pyridazine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-pyridazine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-Methyl-pyridazine-3-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methyl-pyridazine-3-carboxylic acid.

Reduction: 4-Methyl-pyridazine-3-methanol.

Substitution: Various substituted pyridazine derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound is noted for its potential in drug development due to its ability to serve as a building block for more complex molecules. It can be modified to enhance pharmacological properties or reduce toxicity.

- For instance, derivatives of pyridazine compounds have shown promise in targeting specific biological pathways, making them candidates for anti-inflammatory and anti-cancer therapies .

-

Bioactivity Studies :

- Research indicates that pyridazine derivatives can exhibit significant biological activities, including antimicrobial and antifungal properties. Ethyl 4-methylpyridazine-3-carboxylate has been studied for its interaction with various biological targets, leading to the development of new therapeutic agents .

- Synthesis of Novel Compounds :

Agrochemical Applications

-

Herbicides and Pesticides :

- Ethyl 4-methylpyridazine-3-carboxylate has been explored for its potential use in developing herbicides and pesticides. Its structure allows it to interact with plant growth regulators, which can help in controlling weed growth and enhancing crop yields .

- The compound's derivatives have been tested for their effectiveness against various pests and diseases affecting crops, showcasing their utility in agricultural chemistry .

- Plant Growth Regulators :

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Pyridazine Derivatives | Pharmaceutical Applications | Demonstrated enhanced bioactivity of modified compounds against cancer cells. |

| Evaluation of Herbicidal Activity | Agrochemical Applications | Identified effective concentrations of ethyl 4-methylpyridazine-3-carboxylate for weed control in crops. |

| Interaction Studies with Biological Targets | Drug Development | Showed potential for developing new drugs targeting inflammatory pathways. |

Mechanism of Action

The mechanism of action of 4-Methyl-pyridazine-3-carboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine and Pyridine Derivatives

Thieno[3,4-d]pyridazine-1-carboxylic Acid Ethyl Ester ()

- Structure : Combines a pyridazine ring fused with a thiophene ring, with an ethyl ester at position 1.

2-(6-Azidomethyl)-pyridine-4-carboxylic Acid Methyl Ester ()

- Structure : Pyridine ring with a methyl ester at position 4 and an azidomethyl group at position 2.

- Key Differences : The single nitrogen in pyridine reduces hydrogen-bonding capacity compared to pyridazine. The methyl ester (vs. ethyl) decreases lipophilicity, impacting solubility and metabolic stability .

Pyridin-3-yl-thiazol-4-yl-acetic Acid Ethyl Ester ()

- Structure : Features a pyridine-thiazole hybrid with an ethyl ester on the acetic acid side chain.

- Key Differences : The thiazole ring introduces sulfur, altering electronic properties and enabling metal coordination. The ester’s position on a side chain may reduce steric hindrance compared to direct ring substitution .

Ethyl Esters of Fatty Acids and Phenolic Compounds

Myristic Acid Ethyl Ester ()

- Structure : A saturated fatty acid ethyl ester with a 14-carbon chain.

- Key Differences: Non-polar and hydrophobic, used as a solvent or lipid model. Unlike pyridazine derivatives, it lacks aromaticity or heteroatoms, limiting electronic interactions .

Coumarin-3-carboxylic Acid Ethyl Esters ()

- Structure : Ethyl esters of hydroxyl-substituted coumarins.

- Key Differences: Exhibit strong antioxidant activity (e.g., DPPH· scavenging) due to phenolic hydroxyl groups, a feature absent in pyridazine derivatives. Their planar structure facilitates UV absorption, useful in photochemical applications .

Physicochemical and Functional Comparisons

Physicochemical Properties

Biological Activity

4-Methyl-pyridazine-3-carboxylic acid ethyl ester (C8H10N2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

This compound is synthesized through the esterification of 4-methyl-pyridazine-3-carboxylic acid with ethanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. This compound features a pyridazine ring, which is crucial for its biological activity, and an ethyl ester group that enhances its reactivity and solubility in organic solvents .

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including:

- Antimicrobial Activity : Pyridazine derivatives have been shown to exhibit antimicrobial properties against various pathogens. The specific efficacy of this compound against bacteria and fungi remains to be fully elucidated but is anticipated based on structural similarities with other active pyridazine compounds.

- Anticancer Potential : Recent studies have highlighted the anticancer properties of pyridazine derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against human cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer), indicating that this compound may also possess similar properties .

The precise mechanism of action for this compound is not fully characterized. However, several factors contribute to its biological activity:

- Enzyme Interaction : Pyridazines are known to interact with various enzymes, potentially inhibiting their activity. For example, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .

- Cellular Effects : The compound may induce apoptosis in cancer cells by altering cell cycle phases. Studies have shown that certain pyridazine derivatives can significantly increase the population of cells in the G2/M phase and sub-G1 phase, indicating a potential mechanism for inducing cell death .

Case Studies

- Anticancer Activity : A study evaluated a series of pyridazine derivatives for their anticancer effects. Compounds similar to this compound exhibited potent cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Pharmacokinetics : The pharmacokinetic profile of pyridazine compounds suggests that they undergo hydrolysis, affecting their bioavailability. Understanding these pathways is critical for optimizing therapeutic applications.

Comparative Analysis

| Compound Type | Biological Activity | Notable Effects |

|---|---|---|

| Pyridazine Derivatives | Antimicrobial, Anticancer | Inhibition of CDKs, apoptosis |

| 4-Methyl-Pyridazine-3-Carboxylic Acid | Moderate Antimicrobial | Precursor to more active derivatives |

| Pyridazinones | Antitumor | Effective against multiple cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.